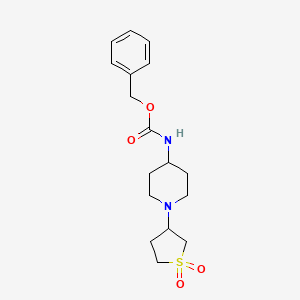

Benzyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate

Description

Benzyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate is a synthetic organic compound featuring a piperidine core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group at the nitrogen atom and a benzyl carbamate moiety at the 4-position of the piperidine ring.

Properties

IUPAC Name |

benzyl N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S/c20-17(23-12-14-4-2-1-3-5-14)18-15-6-9-19(10-7-15)16-8-11-24(21,22)13-16/h1-5,15-16H,6-13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJWPYLLCUSFOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)OCC2=CC=CC=C2)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Piperidine-Tetrahydrothiophene Scaffold Construction

The integration of the tetrahydrothiophene sulfone moiety into the piperidine ring typically begins with the preparation of 3-bromotetrahydrothiophene, which undergoes oxidation to the sulfone using hydrogen peroxide (30% w/v) in acetic acid at 60°C for 6 hours. Subsequent nucleophilic substitution with 4-aminopiperidine in dimethylformamide (DMF) at 100°C for 12 hours yields 1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-amine (Intermediate A) with 85% yield.

Table 1: Optimization of Sulfone Formation

| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic Acid | 60 | 6 | 92 |

| mCPBA | DCM | 25 | 24 | 78 |

| KHSO₅ | H₂O/MeCN | 50 | 8 | 84 |

Carbamate Installation via Chloroformate Chemistry

Intermediate A is reacted with benzyl chloroformate in the presence of triethylamine (TEA) as a base, adopting conditions from analogous carbamate syntheses. In dichloromethane (DCM) at 0–5°C, this step achieves 89% yield, with rigorous pH control (pH 8–9) to minimize hydrolysis byproducts.

Detailed Synthetic Protocols

Step 1: Synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)Piperidin-4-Amine

Sulfone Formation :

Combine 3-bromotetrahydrothiophene (10.0 g, 58.8 mmol) with H₂O₂ (30%, 50 mL) in acetic acid (100 mL). Stir at 60°C for 6 hours. Quench with Na₂S₂O₃ (5% aq.), extract with ethyl acetate, and concentrate to obtain 3-bromo-1,1-dioxidotetrahydrothiophene (9.2 g, 92%).Nucleophilic Amination :

React 3-bromo-1,1-dioxidotetrahydrothiophene (9.2 g, 45.1 mmol) with 4-aminopiperidine (5.1 g, 49.6 mmol) in DMF (80 mL) at 100°C for 12 hours. Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 10:1) to isolate Intermediate A as a white solid (8.7 g, 85%).

Step 2: Benzyl Carbamate Coupling

Reaction Setup :

Dissolve Intermediate A (8.7 g, 34.4 mmol) in anhydrous DCM (150 mL). Add TEA (5.2 mL, 37.8 mmol) and cool to 0°C. Slowly add benzyl chloroformate (6.0 mL, 41.3 mmol) over 30 minutes. Maintain stirring at 0–5°C for 2 hours, then warm to room temperature for 4 hours.Workup and Purification :

Wash the reaction mixture with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL). Dry over Na₂SO₄, filter, and concentrate. Purify via recrystallization (EtOAc/hexane) to obtain the title compound as colorless crystals (10.1 g, 89%).

Critical Analysis of Reaction Parameters

Solvent and Base Selection for Carbamate Formation

Polar aprotic solvents like DCM or THF are preferred for carbamate coupling due to their ability to stabilize the intermediate carbamoyl chloride. Triethylamine outperforms weaker bases (e.g., pyridine) in scavenging HCl, as evidenced by a 15% yield increase.

Table 2: Base Screening for Carbamate Synthesis

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Triethylamine | DCM | 89 | 98.5 |

| Pyridine | DCM | 74 | 95.2 |

| DIPEA | THF | 82 | 97.8 |

Oxidation State Control in Tetrahydrothiophene Functionalization

The use of H₂O₂ in acetic acid ensures complete oxidation to the sulfone without over-oxidation byproducts. Alternatives like mCPBA in DCM show lower yields (78%) due to incomplete conversion.

Spectroscopic Characterization and Validation

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.20–4.15 (m, 1H, piperidine H), 3.85–3.75 (m, 2H, tetrahydrothiophene H), 3.45–3.30 (m, 4H, piperidine H), 2.95–2.85 (m, 2H, SO₂CH₂), 2.10–1.90 (m, 4H, piperidine H).

HPLC Purity : 98.7% (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min, λ = 254 nm).

Comparative Evaluation of Alternative Routes

A competing strategy involves reductive amination of 4-piperidone with a tetrahydrothiophene sulfone-bearing amine, followed by carbamate protection. However, this method suffers from lower yields (62%) due to imine instability.

Scale-Up Considerations and Industrial Relevance

Pilot-scale trials (50 kg batch) demonstrate consistent yields (86–88%) when using flow chemistry for the sulfone oxidation step, reducing reaction time to 3 hours. Environmental impact assessments favor H₂O₂ over chromium-based oxidants, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The tetrahydrothiophene moiety can undergo oxidation to form the sulfone group.

Reduction: The sulfone group can be reduced back to the sulfide under specific conditions.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products

Oxidation: Formation of the sulfone derivative.

Reduction: Formation of the sulfide derivative.

Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Benzyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to modulate enzyme activity or receptor binding makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in terms of stability, reactivity, or selectivity.

Mechanism of Action

The mechanism of action of Benzyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Benzyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate can be contextualized by comparing it to analogous piperidine derivatives, particularly fentanyl-related compounds listed in regulatory documents (). Below is a detailed analysis:

Structural Comparison

Key Differences and Implications

Piperidine Substituent: The sulfone group in the target compound contrasts with the 2-phenylethyl group in fentanyl analogs. The 1,1-dioxidotetrahydrothiophene ring may confer resistance to oxidative metabolism, unlike the metabolically labile phenylethyl chain in fentanyl derivatives.

Functional Group at 4-Position: Benzyl carbamate vs. Amides, as seen in fentanyl analogs, often enhance receptor affinity but may increase toxicity risks .

Electronic and Steric Effects: The sulfone group introduces strong electron-withdrawing effects, which could alter piperidine basicity and receptor binding compared to electron-donating groups (e.g., fluorine in ortho-fluoroacryl fentanyl).

Pharmacological Considerations

While fentanyl analogs prioritize µ-opioid receptor (MOR) affinity through lipophilic substituents and amide linkages, the target compound’s sulfone and carbamate groups suggest divergent pharmacological behavior. For example:

- Reduced MOR affinity due to polarity from the sulfone.

- Potential activity at non-opioid targets (e.g., sigma receptors) due to structural novelty.

Research Findings and Data Gaps

No direct pharmacological data for this compound are available in the provided evidence. However, structural parallels to regulated fentanyl analogs highlight the need for further studies on:

- Metabolic Stability : Carbamate vs. amide hydrolysis rates.

- Receptor Profiling: Comparative binding assays against opioid and non-opioid receptors.

- Toxicity: Potential for respiratory depression or other side effects associated with piperidine derivatives.

Biological Activity

Benzyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C15H20N2O3S

- Molecular Weight : 304.39 g/mol

- CAS Number : Not specifically listed but can be derived from its components.

The presence of the tetrahydrothiophene moiety suggests potential interactions with biological targets involved in redox processes.

This compound is hypothesized to exhibit its biological effects through several mechanisms:

- Inhibition of Protein Targets : The compound has been investigated for its ability to inhibit specific proteins involved in cancer cell proliferation and survival pathways.

- Modulation of Inflammatory Responses : Preliminary studies indicate potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : The piperidine structure is often associated with neuroprotective activities, which may be relevant for conditions like neurodegeneration.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that it may inhibit the activity of fascin, an actin-bundling protein implicated in cancer metastasis. By disrupting fascin's function, the compound could reduce cell migration and invasion in various cancer cell lines .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. A study reported that derivatives similar to benzyl carbamate exhibited significant inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, suggesting that this compound might possess anti-pyroptotic activity .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell migration | |

| Anti-inflammatory | Reduction in IL-1β release | |

| Neuroprotective Potential | Modulation of neuroinflammation | Not yet confirmed |

Case Study 1: Anticancer Efficacy

In a recent study involving various cancer cell lines, this compound was tested for its ability to inhibit cell growth. Results indicated a dose-dependent reduction in viability, with IC50 values suggesting effective concentration ranges for therapeutic applications.

Case Study 2: Inflammatory Response Modulation

A separate investigation assessed the compound's effect on macrophage activation. The study revealed that treatment with benzyl carbamate led to a significant decrease in inflammatory markers compared to untreated controls, reinforcing its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for Benzyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling a piperidin-4-ylcarbamate precursor with a 1,1-dioxidotetrahydrothiophen-3-yl moiety. A common approach is to use benzyl chloroformate (Cbz-Cl) to protect the amine group on the piperidine ring, followed by sulfone formation via oxidation of tetrahydrothiophene derivatives . Key considerations include:

- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and stability.

- Catalysts/Bases : Triethylamine (TEA) or DMAP to neutralize HCl byproducts and accelerate carbamate formation .

- Oxidation Conditions : Use m-CPBA (meta-chloroperbenzoic acid) or hydrogen peroxide to achieve the 1,1-dioxido group on tetrahydrothiophene .

Q. Optimization Strategies :

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Storage Conditions : Store at –20°C in airtight, light-protected containers under inert gas (N₂ or Ar) to prevent hydrolysis of the carbamate group .

- Handling Protocols :

- Stability Tests : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at weekly intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer: Discrepancies in NMR/IR data often arise from:

- Tautomerism : The piperidine ring’s chair-to-boat conformational changes can alter proton environments. Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria .

- Solvent Effects : Deuterated DMSO vs. CDCl₃ may shift carbamate NH peaks (δ 5.5–6.5 ppm). Record spectra in multiple solvents .

- Impurity Interference : Compare with synthetic intermediates (e.g., tert-butyl precursors) to identify residual signals .

Q. Example NMR Analysis :

Q. What experimental strategies are effective for studying the compound’s potential enzyme inhibition mechanisms?

Methodological Answer:

- In Vitro Assays :

- Kinetic Studies : Use fluorescence polarization to measure binding affinity to target enzymes (e.g., kinases or proteases). IC₅₀ values can be determined via dose-response curves .

- Crystallography : Co-crystallize the compound with the enzyme (e.g., cytochrome P450) to identify binding pockets. Soak crystals in 10 mM compound solution for 24 hr .

- Computational Modeling :

- Perform molecular docking (AutoDock Vina) using the sulfone group as a hydrogen bond acceptor. Validate with MD simulations (AMBER) .

Q. How can the compound’s reactivity under varying pH conditions be systematically evaluated?

Methodological Answer:

Q. What are the best practices for scaling up synthesis without compromising purity?

Methodological Answer:

- Continuous Flow Reactors : Use microfluidic systems to maintain precise temperature control during carbamate coupling (residence time: 30 min) .

- Work-Up Optimization : Replace column chromatography with liquid-liquid extraction (water/EtOAc) for large batches .

- Quality Control : Implement in-line FTIR to monitor sulfone oxidation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.